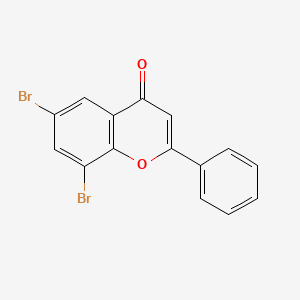

6,8-Dibromoflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCPQWYHYLBCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359711 | |

| Record name | 6,8-dibromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42079-81-2 | |

| Record name | 6,8-dibromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 6,8 Dibromoflavone

Direct Halogenation Approaches for Flavone (B191248) Scaffold Bromination

Direct bromination of the flavone scaffold presents a straightforward route to 6,8-dibromoflavone. This electrophilic aromatic substitution targets specific positions on the flavone ring system. The regioselectivity of the bromination is influenced by the electronic properties of the flavone ring and the reaction conditions employed.

One method involves the non-specific bromination of flavanone (B1672756), which can yield a mixture of brominated flavones, including 6-bromoflavone (B74378) and 3,6-dibromoflavone, alongside flavone itself. uchile.cl The reaction of flavanone with bromine in carbon tetrachloride in the presence of pyridine (B92270) can lead to these products. uchile.cl

For more controlled and environmentally benign approaches, methods using sodium halides with an oxidizing agent like hydrogen peroxide in acetic acid have been developed for the bromination of various flavonoids. researchgate.net This system allows for the generation of brominated derivatives from their non-halogenated precursors. researchgate.net Another approach utilizes pyridinium (B92312) bromide perbromide in the presence of pyridine as a mild and selective reagent for the bromination of flavones, offering a convenient and efficient alternative to molecular bromine. tandfonline.com

Chalcone (B49325) Precursor Cyclization Routes

A prevalent and versatile strategy for constructing the flavone skeleton, including this compound, involves the cyclization of a chalcone (1,3-diaryl-2-propen-1-one) precursor. This approach allows for the introduction of the desired substitution pattern on the precursor molecules before the final ring closure.

Base-Mediated Claisen-Schmidt Condensation Followed by Cyclodehydration

The Claisen-Schmidt condensation is a fundamental reaction in this synthetic pathway. numberanalytics.com It involves the base-catalyzed reaction between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705). numberanalytics.cominnovareacademics.in This intermediate then undergoes oxidative cyclization to yield the flavone. innovareacademics.innih.gov

Specifically, for this compound, the synthesis would start with a 3,5-dibromo-2-hydroxyacetophenone. The condensation of this ketone with an appropriate benzaldehyde in the presence of a base like potassium hydroxide (B78521) generates the corresponding 2'-hydroxy-3',5'-dibromochalcone. researchgate.netresearchgate.net Subsequent cyclization, often promoted by an oxidizing agent, leads to the formation of the this compound. researchgate.netresearchgate.net

Table 1: Example of Claisen-Schmidt Condensation for Flavone Synthesis

| Reactant 1 | Reactant 2 | Base | Intermediate | Product | Ref |

|---|---|---|---|---|---|

| 2-hydroxyacetophenone (B1195853) | Benzaldehyde | NaOH | 2'-hydroxychalcone | Flavone | researchgate.net |

Mannich Base Condensation Reactions

Mannich base condensation provides an alternative route for the synthesis of 6,8-dibromoflavones. journalcra.comijraset.com This three-component reaction involves an amine, an aldehyde, and a ketone. wikipedia.orgnih.gov In the context of this compound synthesis, a key intermediate, 1,3-bis(3,5-dibromo-4-alkoxy-2-hydroxyphenyl)-but-3-en-1-one, is reacted with an arylaldehyde in the presence of ammonium (B1175870) acetate. journalcra.comijraset.com This method has been specifically applied to produce a series of this compound derivatives. journalcra.com

Catalytic Enhancements in this compound Synthesis

To improve reaction efficiency, yield, and environmental footprint, various catalytic systems have been developed and applied to the synthesis of flavones, including this compound.

Silver Iodide Nanoparticle Catalysis for Optimized Yield and Reaction Time

The use of silver iodide (AgI) nanoparticles as a catalyst has been shown to significantly enhance the synthesis of 6,8-dibromoflavones. ijraset.com In the Mannich base condensation method, the addition of AgI nanoparticles, with a particle size of approximately 45 nm, resulted in excellent yields and shorter reaction times. ijraset.com The catalytic activity of the nanoparticles is attributed to their high surface-area-to-volume ratio. ijraset.comias.ac.in This method offers a green approach with simple workup procedures. ijraset.com Flavonoids themselves can act as reducing and stabilizing agents in the synthesis of silver nanoparticles. mdpi.comresearchgate.netresearchgate.net

Table 2: Comparison of this compound Synthesis With and Without AgI Nanoparticle Catalyst

| Method | Catalyst | Reaction Time | Yield | Ref |

|---|---|---|---|---|

| Mannich base condensation | None | Longer | Good | journalcra.com |

Iodine-Promoted Cyclization Methods

Iodine has proven to be a versatile and effective promoter for the oxidative cyclization of 2'-hydroxychalcones to flavones. innovareacademics.in It can function as both a catalyst and an oxidizing agent. researchgate.net Reactions are often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. innovareacademics.in For instance, heating a 2'-hydroxychalcone with a catalytic amount of iodine in DMSO leads to the corresponding flavone. innovareacademics.in

A metal-free, one-pot protocol has been developed using an iodine-polyethylene glycol (PEG) system. rsc.orgnih.gov This combination forms an iodonium-triiodide ion pair that facilitates both the initial condensation and the subsequent cyclization of the chalcone intermediate, providing high yields of flavones under mild conditions. rsc.orgnih.govrsc.org

Cross-Coupling Reactions for Structural Diversification of this compound

The presence of two bromine atoms on the flavone A-ring at positions 6 and 8 makes this compound an ideal substrate for further structural modification through cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents and the creation of novel flavone derivatives. Palladium-catalyzed reactions, in particular, have proven highly effective for this purpose. researchgate.netrsc.org

Site-Selective Suzuki-Miyaura Reactions at Positions 6 and 8

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.gov In the case of this compound, this reaction can be controlled to achieve selective substitution at one or both bromine-bearing positions.

Research has demonstrated that the Suzuki-Miyaura coupling on this compound proceeds with notable site selectivity. thieme-connect.comresearchgate.net The initial reaction preferentially occurs at the C-8 position. thieme-connect.comresearchgate.netunideb.huresearchgate.net This selectivity is observed despite the C-8 position being more sterically hindered than the C-6 position. This outcome allows for the controlled synthesis of 8-aryl-6-bromoflavones. By adjusting the reaction conditions and stoichiometry of the boronic acid, subsequent coupling at the C-6 position can be achieved to yield 6,8-diarylflavones. thieme-connect.com

The typical reaction involves heating this compound with a suitable arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as dioxane. thieme-connect.com The ability to selectively functionalize the C-8 position first provides a strategic pathway for creating complex, unsymmetrically substituted flavone derivatives that would be difficult to access through other methods. researchgate.net

Table 1: Conditions for Site-Selective Suzuki-Miyaura Reaction of this compound thieme-connect.com

| Product Type | Catalyst | Base | Boronic Acid (Equivalents) | Temperature | Duration |

|---|---|---|---|---|---|

| 8-Aryl-6-bromoflavone | Pd(PPh₃)₄ | K₃PO₄ | 1.2 | 80 °C | 48 h |

| 6,8-Diarylflavone | Pd(PPh₃)₄ | K₃PO₄ | 3.0 | 80 °C | Not Specified |

Palladium-Catalyzed Coupling Approaches

Beyond the Suzuki-Miyaura reaction, palladium-catalyzed coupling methodologies represent a cornerstone strategy for the derivatization of halogenated heterocyclic compounds like this compound. researchgate.netresearchgate.net These reactions are fundamental in synthetic organic chemistry for their ability to construct C-C bonds efficiently. rsc.org The reactivity of the C-Br bonds on the flavone scaffold allows for coupling with various partners, including alkynes (Sonogashira coupling), organostannanes (Stille coupling), and organozincs (Negishi coupling), although Suzuki-Miyaura is prominently utilized for this specific substrate. nih.govthieme-connect.com

The success of these transformations often depends on the careful selection of the catalyst, ligands, base, and solvent to control reactivity and selectivity, especially in polyhalogenated systems. researchgate.net For instance, the choice of phosphine (B1218219) ligands can influence the efficiency of the catalytic cycle. nih.gov The development of these coupling strategies has been crucial for synthesizing flavonoids with modified structures, which are essential for exploring structure-activity relationships in medicinal chemistry. researchgate.net The application of these methods to this compound opens avenues to a vast chemical space of novel flavone analogues.

Synthesis of Specific this compound Analogs and Derivatives

6,8-Dibromo-5,7-dimethoxyflavone Derivatives

The synthesis of 6,8-dibromo-5,7-dimethoxyflavones can be achieved through several routes. One prominent method begins with the base-mediated Claisen-Schmidt condensation of 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone with various substituted benzaldehyde derivatives. nih.gov This reaction forms the corresponding chalcone intermediates. Subsequent cyclization of these chalcones, promoted by an iodine-dimethyl sulfoxide (DMSO) system under reflux, yields the target 6,8-dibromo-5,7-dimethoxyflavones in moderate to good yields. nih.gov The yield of the initial condensation step is influenced by the electronic nature of the substituents on the benzaldehyde ring. nih.gov

An alternative approach involves the direct methylation of 6,8-dibromo-5,7-dihydroxyflavone (6,8-dibromochrysin). sciforum.net This is accomplished by treating the dihydroxyflavone with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as anhydrous potassium carbonate in a solvent like anhydrous acetone. The reaction mixture is refluxed to afford the desired 6,8-dibromo-5,7-dimethoxyflavone. sciforum.net

Table 2: Synthesis of 6,8-Dibromo-5,7-dimethoxyflavone Derivatives via Chalcone Cyclization nih.gov

| B-ring Substituent | Chalcone Intermediate | Final Product | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 4'-H | (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | 6,8-Dibromo-5,7-dimethoxyflavone | 68% | 106-108 |

| 4'-F | (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 6,8-Dibromo-4'-fluoro-5,7-dimethoxyflavone | 53% | 132-134 |

| 4'-Cl | (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 6,8-Dibromo-4'-chloro-5,7-dimethoxyflavone | 47% | 148-150 |

| 4'-Br | (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one | 4',6,8-Tribromo-5,7-dimethoxyflavone | 71% | 162-164 |

| 4'-OCH₃ | (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 6,8-Dibromo-4',5,7-trimethoxyflavone | 65% | 124-126 |

| 3',4'-(OCH₃)₂ | (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 6,8-Dibromo-3',4',5,7-tetramethoxyflavone | 61% | 116-118 |

4'-Chloro-6,8-dibromoflavone

The specific synthesis of 4'-chloro-6,8-dibromoflavone is not explicitly detailed in readily available literature, but a viable synthetic pathway can be proposed based on general flavone synthesis principles. ontosight.ai Flavones are typically synthesized via the condensation of a 2-hydroxyacetophenone with a benzaldehyde, followed by oxidative cyclization. ontosight.ai

A logical approach would involve the condensation of 2'-hydroxy-3',5'-dibromoacetophenone with 4-chlorobenzaldehyde (B46862). Alternatively, the synthesis could commence with the condensation of 2'-hydroxyacetophenone and 4-chlorobenzaldehyde to form a 4'-chlorochalcone (B1662104) intermediate, which would then undergo bromination and subsequent cyclization. A more direct route could involve the direct bromination of 4'-chloroflavone. The characterization data for the resulting compound, 4'-Chloro-6,8-dibromoflavone, indicates a molecular weight of 414.48 g/mol and a melting point range of 248-253 °C. indofinechemical.com

A closely related compound, 2'-chloro-6,8-dibromo-5,7-dihydroxyflavone, is prepared by the bromination of 2'-chlorochrysin using excess bromine in acetic acid, yielding pale yellow needles. google.comgoogle.com This analogous synthesis supports the feasibility of direct bromination of a suitable flavone precursor to obtain the desired product.

6,8-Dibromo-5,7-dihydroxyflavones

6,8-Dibromo-5,7-dihydroxyflavone, also known as 6,8-dibromochrysin, is a key derivative synthesized directly from the natural flavonoid chrysin (B1683763) (5,7-dihydroxyflavone). The primary synthetic method is the electrophilic aromatic substitution (bromination) of the chrysin scaffold. sciforum.netgoogle.com The electron-rich A-ring of chrysin is activated by the two hydroxyl groups at positions 5 and 7, directing the bromine atoms to the vacant 6 and 8 positions.

Several reagent systems have been employed to effect this transformation. A common method involves treating chrysin with excess bromine in a solvent like acetic acid at room temperature. google.comgoogle.com Another reported procedure uses tetrabutylammonium (B224687) tribromide (TBATB) in chloroform. An alternative, effective method utilizes sodium bromide (NaBr) and Oxone® (potassium peroxymonosulfate) in an acetone-water mixture, which provides the product in high yield. sciforum.net Regardless of the specific reagents, the synthesis provides 6,8-dibromochrysin as a high-melting-point solid. sciforum.netgoogle.com

Table 3: Synthetic Methods for 6,8-Dibromo-5,7-dihydroxyflavone (6,8-Dibromochrysin)

| Starting Material | Brominating Agent | Solvent | Yield | Melting Point (°C) | Source(s) |

|---|---|---|---|---|---|

| Chrysin | Excess Bromine | Acetic Acid | Not Specified | 309-320 | google.comgoogle.com |

| Chrysin | NaBr / Oxone® | Acetone-Water | 85% | 291 | sciforum.net |

| Chrysin | Tetrabutylammonium tribromide (TBATB) | Chloroform | 42% | Not Specified | |

Biological Activities and Pharmacological Profiles of 6,8 Dibromoflavone Derivatives

Anticancer and Cytotoxic Effects

The investigation into 6,8-dibromoflavone and its derivatives has uncovered significant potential in oncology. These synthetic compounds have been the subject of various studies to determine their efficacy and mechanisms of action against cancer cells.

Research has demonstrated that this compound derivatives exhibit cytotoxic effects against several human cancer cell lines. A series of 6,8-dibromo-5,7-dimethoxyflavones, derived from corresponding chalcones, were evaluated for their ability to inhibit the growth of human breast (MCF-7) and lung (A549) cancer cells. nih.gov

Notably, the flavone (B191248) derivative 3c (bearing a 4-chlorophenyl group at position 2) showed potent cytotoxicity against both MCF-7 and A549 cell lines, with IC₅₀ values of 5.10 ± 0.61 µM and 6.42 ± 0.79 µM, respectively. nih.gov Other derivatives, such as 3a (phenyl group) and 3e (4-nitrophenyl group), also displayed significant activity against the MCF-7 cell line. nih.gov The precursor chalcones, 2a and 2c , were particularly effective against A549 cells. nih.gov In a different study, a series of ten flavonoid derivatives were noted for their significant growth inhibitory action against Jurkat, PC-3, and Colon 205 tumor cell lines. researchgate.net

Table 1: Antiproliferative Activity of this compound Derivatives (IC₅₀ in µM)

| Compound | Substituent (B-ring) | MCF-7 (Breast) | A549 (Lung) |

|---|---|---|---|

| Flavone 3a | Phenyl | 8.50 ± 0.82 | - |

| Flavone 3c | 4-Chlorophenyl | 5.10 ± 0.61 | 6.42 ± 0.79 |

| Flavone 3e | 4-Nitrophenyl | 6.96 ± 0.66 | - |

| Chalcone (B49325) 2a | Phenyl | 4.12 ± 0.55 | 7.40 ± 0.67 |

| Chalcone 2c | 4-Chlorophenyl | - | 9.68 ± 0.80 |

Data sourced from a study on 6,8-dibromo-5,7-dimethoxyflavones and their precursor chalcones. nih.gov

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate tumor cells. nih.govplos.org This process is often regulated by the BCL-2 family of proteins and executed by a cascade of enzymes called caspases. nih.govmdpi.com In cancer cells, which are often primed for death, pro-apoptotic signals can be readily triggered. mdpi.com

While the broader class of flavonoids, such as genistein (B1671435), are known to induce apoptosis through the activation of caspases (including caspase-3, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP), specific studies detailing the precise apoptotic pathways initiated by this compound derivatives are still emerging. nih.gov The evasion of apoptosis is a hallmark of cancer, and overcoming this resistance is a key therapeutic goal. nih.govplos.org For instance, some therapeutic strategies aim to overcome defects in the p53 tumor suppressor pathway by directly activating other pro-apoptotic signals. nih.gov

The cell cycle is a series of events that leads to cell division and replication, consisting of four main phases: G1, S, G2, and M. biocompare.com Cancer is characterized by the dysregulation of this cycle, leading to uncontrolled proliferation. biocompare.com

Studies on flavonoid derivatives have shown the ability to halt the cell cycle at specific checkpoints. For example, a series of flavonoid derivatives were found to block Jurkat cells in the G2/M phase, while one specific compound induced arrest in the G0/G1 phase. researchgate.net The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, while the G1 checkpoint controls the entry into the DNA synthesis phase. biocompare.combiorxiv.org Flavonoids like genistein have been shown to induce G2/M arrest by down-regulating key proteins like cyclin A and cyclin B1. nih.gov Similarly, other compounds can induce G1 arrest by increasing the expression of p53 and p21 and decreasing levels of CDK2, CDK4, cyclin D, and cyclin E. jmb.or.kr The precise impact of this compound derivatives on the expression of these specific cell cycle regulatory proteins is a subject for further detailed investigation.

Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate the progression of the cell cycle and are often over-activated in cancer. nih.govmdpi.com The CDK2-Cyclin A complex, in particular, is essential for the transition from the G1 to the S phase and for progression through the S phase. Some flavonoid analogues have been evaluated for their inhibitory activity against the CDK2-Cyclin A enzyme, although their potency was found to be lower than the well-known inhibitor flavopiridol. researchgate.net Molecular docking simulations suggested that these analogues might bind differently within the CDK2 binding pocket compared to flavopiridol. researchgate.net The discovery of non-ATP competitive, allosteric inhibitors that target protein-protein interfaces is an area of active research to achieve greater specificity. plos.org

The Epidermal Growth Factor Receptor (EGFR) is another key kinase involved in cancer cell proliferation and survival. The potential binding of a related compound to the EGFR kinase has been explored through molecular modeling, suggesting a possible interaction. researchgate.net

Furthermore, CDK8, as part of the Mediator complex, plays a significant role in transcriptional regulation and has been identified as a target in cancer therapy, particularly in the context of overcoming drug resistance to EGFR-targeting agents. nih.govopnme.com While potent and selective inhibitors for CDK8 are being developed, a direct link between these inhibitors and this compound has not yet been established in the reviewed literature. opnme.com

A fundamental characteristic of many cancer cells is the reprogramming of their energy metabolism, a phenomenon known as the "Warburg effect." nih.govharvard.edu This metabolic shift involves an increased reliance on glycolysis for ATP production, even when oxygen is available. nih.govfrontiersin.org This adaptation supports the high energetic and biosynthetic demands of rapidly proliferating cells. frontiersin.org The glucose transporter GLUT-1, which facilitates glucose uptake, is often highly expressed in cancer cells and is a key player in this metabolic reprogramming. nih.gov While targeting cancer metabolism is a promising therapeutic strategy, the specific effects of this compound derivatives on glucose metabolism and associated cancer pathways have not been detailed in the available research.

Inhibition of Cancer-Related Enzyme Kinases (e.g., CDK2-Cyclin A, EGFR Kinase, CDK8)

Antioxidant Potential

In addition to their anticancer properties, this compound derivatives have been evaluated for their antioxidant capabilities. Antioxidants can neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

A study synthesizing a series of 6,8-dibromoflavones reported that all compounds were screened for antioxidant activity. journalcra.com Among the tested compounds, derivative 6b was identified as possessing the highest antioxidant activity. journalcra.com Another investigation into 6,8-dibromo-5,7-dimethoxyflavones and their chalcone precursors also included an evaluation of their antioxidant potential. nih.gov The mechanism of antioxidant action for flavonoids often involves the scavenging of free radicals, and the specific structural features of the molecule can significantly influence this activity. nih.gov

Free Radical Scavenging Activity (e.g., Nitric Oxide Scavenging)

Free radicals, such as nitric oxide (NO), are naturally produced in the body and play a role in various physiological processes. up.ac.za However, excessive production of these reactive species can lead to cellular damage and has been implicated in the development of several diseases. up.ac.za Antioxidants can neutralize these free radicals, mitigating their harmful effects. materialsciencejournal.org

Research has shown that certain halogenated quinazoline (B50416) 3-oxides, which share structural similarities with flavones, exhibit moderate to strong antioxidant capabilities, including nitric oxide scavenging activity. mdpi.comnih.gov This suggests that the 6,8-dibromo substitution pattern on the flavone core could contribute to its ability to scavenge free radicals like nitric oxide. The mechanism of scavenging often involves the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it. researchgate.netplos.org

Role in Mitigating Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. frontiersin.orgnih.gov This imbalance can lead to damage to lipids, proteins, and DNA, and is a contributing factor to many chronic diseases. frontiersin.orgmdpi.comresearchgate.net

The antioxidant properties of this compound derivatives suggest a role in mitigating oxidative stress. By scavenging free radicals, these compounds can help to restore the pro-oxidant/antioxidant balance within cells. nih.gov The byproducts of reactions catalyzed by enzymes like monoamine oxidase (MAO) include hydrogen peroxide, which contributes to oxidative stress. nih.gov Flavonoids, in general, are known to possess antioxidant activities that can help to counteract this damage. frontiersin.org

Antidiabetic and Enzyme Modulatory Properties

α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down carbohydrates into glucose. nih.gov Inhibiting this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net

Studies on 6,8-dibromochrysin, a structurally related compound, have shown that it exhibits increased α-glucosidase inhibitory activity compared to its non-brominated parent compound, chrysin (B1683763). nih.gov This indicates that the presence of bromine atoms at the 6 and 8 positions of the flavone scaffold is beneficial for this activity. However, further substitution at the 7-position with an O-alkyl group was found to significantly reduce the inhibitory effect. nih.gov

Derivatives of 6-bromo-2-phenyl-1,2-dihydroquinazoline-3-oxide have also demonstrated potent dual inhibitory activity against both α-glucosidase and α-amylase. mdpi.comnih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Flavone Derivatives and Related Compounds

| Compound | IC₅₀ (µM) | Reference |

| 6-bromo-2-phenyl-1,2-dihydroquinazoline-3-oxide (3a) | 1.08 ± 0.02 | mdpi.comnih.gov |

| 6-bromo-8-iodo-2-phenyl-1,2-dihydroquinazoline-3-oxide (3i) | 1.01 ± 0.05 | mdpi.comnih.gov |

| Acarbose (standard) | 4.40 ± 0.05 | mdpi.comnih.gov |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Similar to α-glucosidase, α-amylase is another crucial enzyme in carbohydrate digestion. mdpi.com Its inhibition also helps in controlling post-meal blood glucose levels. mdpi.combrieflands.com

Research has shown that certain 6,8-dihalogenated quinazoline-3-oxides exhibit significant α-amylase inhibitory activity. mdpi.com For instance, a derivative with 6-bromo and 8-iodo substitutions showed potent inhibition of both α-glucosidase and α-amylase. mdpi.comnih.gov This dual inhibition is a desirable characteristic for potential antidiabetic agents.

Table 2: α-Amylase Inhibitory Activity of Selected Flavone Derivatives and Related Compounds

| Compound | IC₅₀ (µM) | Reference |

| 6-bromo-2-phenyl-1,2-dihydroquinazoline-3-oxide (3a) | 5.33 ± 0.01 | mdpi.comnih.gov |

| 6-bromo-8-iodo-2-phenyl-1,2-dihydroquinazoline-3-oxide (3i) | 1.18 ± 0.06 | mdpi.comnih.gov |

| Acarbose (standard) | 2.92 ± 0.02 | mdpi.comnih.gov |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.govscirp.org They exist in two isoforms, MAO-A and MAO-B, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. scirp.orgresearchgate.net

Synthetic flavones and their derivatives have been evaluated as potential inhibitors of MAO isoforms. researchgate.net Specifically, some flavanone (B1672756) derivatives have shown selective inhibitory activity against MAO-B. researchgate.net The ability of flavonoids to modulate MAO activity highlights another facet of their pharmacological profile.

α-Amylase Inhibition

Antimicrobial Efficacy

The rise of antimicrobial resistance has spurred the search for new antimicrobial agents from various sources, including natural products like flavonoids. nih.gov Flavonoids have been shown to possess activity against a range of microorganisms, including bacteria and fungi. nih.govmdpi.com

The antimicrobial activity of flavonoids is influenced by their specific chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups. mdpi.com For instance, the position of a methoxy and a hydroxyl group can determine the activity of a flavone against bacteria like Escherichia coli and Staphylococcus aureus. mdpi.com While specific studies on the antimicrobial efficacy of this compound are limited, the general antimicrobial potential of flavonoids suggests that this compound and its derivatives may also exhibit such properties. The mechanisms of action for flavonoid antimicrobial activity are diverse and can include inhibition of bacterial enzymes, disruption of membrane function, and interference with energy metabolism. nih.gov

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties against a range of pathogenic bacteria. Research has highlighted the efficacy of these compounds against bacteria implicated in skin conditions and dental caries.

Specifically, 6,8-dibromo-5,7-dihydroxyflavone has shown significant activity against Propionibacterium acnes and Staphylococcus aureus, both of which are associated with acne and other skin infections. researchgate.netmdpi.com This compound acts as a bacteriostatic agent against these two bacteria, meaning it inhibits their growth and reproduction. researchgate.net The minimum inhibitory concentration (MIC) for these bacteria was found to be between 31.25 and 62.5 μM. researchgate.net

Furthermore, the same derivative, 6,8-dibromo-5,7-dihydroxyflavone, exhibited bactericidal effects against oral bacteria such as Streptococcus sobrinus and Streptococcus mutans, which are primary contributors to dental caries. researchgate.netnih.govmdpi.comnih.govwjoud.comthejcdp.com This indicates that the compound actively kills these bacteria. researchgate.net It also displayed bactericidal activity against Salmonella typhi, the causative agent of typhoid fever. researchgate.netmdpi.com The MIC for these bacteria was also in the range of 31.25 to 62.5 μM. researchgate.net

It is worth noting that some studies have investigated the antibacterial potential of related flavonoids against these bacteria, providing a broader context for the activity of this compound derivatives. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com

Table 1: Antibacterial Activity of 6,8-Dibromo-5,7-dihydroxyflavone

| Bacteria | Type of Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Propionibacterium acnes | Bacteriostatic | 31.25-62.5 μM |

| Staphylococcus aureus | Bacteriostatic | 31.25-62.5 μM |

| Streptococcus sobrinus | Bactericidal | 31.25-62.5 μM |

| Streptococcus mutans | Bactericidal | 31.25-62.5 μM |

| Salmonella typhi | Bactericidal | 31.25-62.5 μM |

Synergistic Effects with Standard Antibiotics

Research has indicated that 6,8-dibromo-5,7-dihydroxyflavone can work in concert with conventional antibiotics, enhancing their antibacterial efficacy. researchgate.net This synergistic relationship is particularly noteworthy. For instance, when combined with streptomycin, the antibacterial activity against P. acnes, S. sobrinus, and S. mutans was increased sixteen-fold. researchgate.net This suggests that this compound derivatives could potentially be used to augment the effectiveness of existing antibiotic treatments. researchgate.netnih.gov

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. nih.govdovepress.commdpi.commdpi.com Studies have shown that certain synthetic derivatives of 6,8-dibromo-4(3H)quinazolinone exhibit significant antifungal activity. nih.gov For example, one such derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, demonstrated potent in vitro activity against Candida albicans and Aspergillus flavus, with MIC values of 0.78 and 0.097 microg/ml, respectively. nih.gov

Antiviral Activity

The antiviral potential of this compound derivatives has been explored in the context of human papillomavirus (HPV) and SARS-CoV-2.

Human Papillomavirus E6/E6AP Interaction: The high-risk HPV E6 oncoprotein is crucial for viral replication and its ability to cause cancer, largely through its interaction with the cellular ubiquitin ligase E6AP, which leads to the degradation of the tumor suppressor protein p53. researchgate.netgoogle.comnih.gov Research has focused on identifying compounds that can disrupt this E6/E6AP interaction. researchgate.net While direct studies on this compound are limited in this specific context, the broader class of flavonoids, including luteolin, has been shown to inhibit this interaction, suggesting a potential avenue for the development of this compound-based antiviral therapies for HPV infections. researchgate.netvietnamjournal.rumdpi.com

SARS-CoV-2 Main Protease: The SARS-CoV-2 main protease (Mpro) is a critical enzyme for the replication of the virus. dergipark.org.trfrontiersin.orgnih.govmdpi.commdpi.com Molecular docking studies have been employed to screen various flavonoids for their potential to inhibit Mpro. While specific data on this compound is not extensively detailed, the general findings indicate that flavonoids can bind to key catalytic residues of the Mpro, such as Hie-41 and Cys-145, suggesting they could be promising inhibitors of this enzyme. dergipark.org.tr

Neuropharmacological and Central Nervous System Activities

Anxiolytic Effects of this compound Derivatives

Certain derivatives of this compound have shown promise as anxiolytic agents. For example, 5-methoxy-6,8-dibromoflavanone, a related compound, has been demonstrated to possess clear anxiolytic activity in animal models. nih.gov When administered to mice, it increased locomotor activity and exploratory behaviors, as measured in open-field and hole-board tests. nih.gov In the elevated plus-maze test, a standard model for anxiety, this compound increased the number of entries and the time spent in the open arms, indicative of an anxiolytic effect. nih.gov Importantly, at the tested doses, it did not induce sedation. nih.gov

Other halogenated flavone derivatives, such as 6,3'-dibromoflavone, have also been shown to produce anxiolytic-like effects at low doses without affecting locomotor activity or muscle tone. researchgate.netnih.gov These effects are believed to be mediated through their interaction with the benzodiazepine (B76468) binding site of the GABAA receptor complex. nih.govresearchgate.netamazonaws.com

Neuroprotective Properties

The broader class of flavonoids is known for its neuroprotective effects. researchgate.net While direct and extensive research specifically on the neuroprotective properties of this compound derivatives is somewhat limited, related compounds have shown promise. For instance, a series of 8-alkylamino-5,7-dihydroxyflavones, synthesized from chrysin, were found to be effective neuroprotective agents in vitro. researchgate.net The neuroprotective potential of flavonoids is an active area of research, with studies exploring their effects in models of neurodegenerative diseases. nih.govmdpi.com

Modulation of GABAA Receptors and Benzodiazepine Binding Site Affinity

The γ-aminobutyric acid type A (GABAA) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating fast inhibitory neurotransmission. conicet.gov.arnih.gov These receptors are pentameric protein complexes that form a chloride-selective channel. conicet.gov.arnih.gov When GABA, the primary inhibitory neurotransmitter, binds to the receptor, it triggers the channel to open, allowing chloride ions to flow into the neuron. This influx results in hyperpolarization of the cell membrane, reducing neuronal excitability. conicet.gov.arwikipedia.org

The GABAA receptor complex contains several allosteric modulatory sites, distinct from the GABA binding site itself. wikipedia.org One of the most well-known is the benzodiazepine (BZD) binding site. conicet.gov.arwikipedia.org Ligands that bind to this site can modulate the receptor's response to GABA. wikipedia.org For instance, classic benzodiazepines like diazepam act as positive allosteric modulators, enhancing the effect of GABA by increasing the frequency of channel opening, which leads to sedative and anxiolytic effects. wikipedia.orgwikipedia.org

Flavonoids have emerged as a significant class of compounds that interact with the GABAA receptor, specifically at the benzodiazepine binding site. researchgate.nettandfonline.com Research has shown that certain naturally occurring and synthetic flavonoids can displace radiolabeled benzodiazepines, such as [3H]Flunitrazepam, from their binding sites on synaptosomal membranes, indicating a competitive binding interaction. conicet.gov.aruchile.cl The affinity of these flavonoids for the BZD binding site varies widely depending on their chemical structure. conicet.gov.ar The introduction of electronegative groups, such as halogens, into the flavonoid structure has been a strategy to potentially increase binding affinity. uchile.cl

Studies involving quantitative structure-activity relationship (QSAR) modeling have been conducted to understand how different substitutions on the flavone skeleton influence binding affinity for the BZD site. conicet.gov.ar In these analyses, the binding affinity constant (Ki) is a key parameter, with lower values indicating higher affinity. An analysis of 78 flavone derivatives revealed that substitutions at various positions with electron-donating and electron-withdrawing groups significantly impact this affinity. conicet.gov.ar Among the compounds studied was a 6,8-dibrominated derivative, highlighting the interest in halogenated flavonoids for GABAA receptor modulation. conicet.gov.ar

Table 1: Binding Affinities of Selected Flavonoid Derivatives to the Benzodiazepine Binding Site of the GABAA Receptor Complex

| Compound Name | Substituents | Ki (μM) |

|---|---|---|

| Flavone | Unsubstituted | >100 |

| 6-Bromoflavone (B74378) | 6-Br | 0.070 |

| 3,6-Dibromoflavone | 3,6-diBr | >100 |

| 6,3'-Dibromoflavone | 6,3'-diBr | 0.017-0.036 |

| 5,7-Dihydroxy-6,8-dibromoflavone | 5,7-diOH, 6,8-diBr | 1.011 |

| Chrysin | 5,7-diOH | 3.0 |

Data sourced from multiple studies. conicet.gov.aruchile.clresearchgate.net

The data indicates that bromination at specific positions can significantly enhance binding affinity. For example, 6-bromoflavone shows a high affinity with a Ki of 70 nM (0.070 µM). uchile.cl However, the addition of a second bromine atom at the 3-position (3,6-dibromoflavone) eliminates this high affinity. uchile.cl In contrast, the derivative 5,7-dihydroxy-6,8-dibromoflavone demonstrates a micromolar affinity for the receptor. conicet.gov.ar This illustrates the complex structure-activity relationship where the position and combination of substituents determine the compound's interaction with the receptor binding site.

Anti-inflammatory Actions

Flavonoids as a chemical class are widely recognized for their potential anti-inflammatory properties. mdpi.comnih.gov These effects are attributed to their ability to modulate various signaling pathways and inhibit enzymes involved in the inflammatory process. nih.govmdpi.com The anti-inflammatory mechanisms of flavonoids include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase, as well as the suppression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS). nih.gov

Research has shown that flavonoids can regulate the gene expression of key pro-inflammatory cytokines, including various interleukins (IL-1β, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). nih.gov They can also interfere with the activation of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a central role in orchestrating inflammatory responses. mdpi.comnih.gov By inhibiting these pathways, flavonoids can reduce the production of inflammatory mediators and the recruitment of immune cells to sites of inflammation. nih.govnih.gov

While the anti-inflammatory activities of many flavonoids like quercetin (B1663063) and kaempferol (B1673270) are well-documented, specific research focusing solely on the anti-inflammatory actions of this compound is less prevalent in the reviewed literature. researchgate.netacs.org However, studies on related halogenated flavonoids provide some insight. The general anti-inflammatory and antioxidant benefits of flavonoids suggest that derivatives like this compound could be of interest for their potential to modulate inflammatory processes. acs.orgfrontiersin.org The structure of the flavonoid, including the presence and position of hydroxyl or halogen groups, can significantly influence its biological activity, including its antioxidant and anti-inflammatory potential. acs.org

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 5,7-Dihydroxy-6,8-dibromoflavone |

| 5-methoxy-6,8-dibromoflavanone |

| 6-Bromoflavone |

| 3,6-Dibromoflavone |

| 6,3'-Dibromoflavone |

| Chrysin |

| Quercetin |

| Kaempferol |

| Diazepam |

| [3H]Flunitrazepam |

Structure Activity Relationship Sar Studies of 6,8 Dibromoflavone Analogues

Influence of Halogen Substituents (Bromine and Chlorine Atoms) on Biological Activity

The introduction of halogen atoms, particularly bromine and chlorine, onto the flavone (B191248) A-ring is a critical strategy for enhancing biological activity. The nature and position of the halogen significantly impact the molecule's efficacy.

Research indicates that the presence of halogens like bromine and chlorine at positions 6 and 8 of the flavone's A-ring is beneficial for certain biological activities, such as the inhibition of the enzyme casein kinase 2 (CK-2). mdpi.com In some studies on antitumor activity, brominated compounds have demonstrated superior efficacy compared to their chlorinated and fluorinated counterparts. mdpi.com The electronegativity of the halogen atom in the A-ring can be a contributing factor, with observations that the percentage of bacterial inhibition increases with the rising electronegativity of the halogen. researchgate.net

In the context of antimicrobial properties, halogenation has been shown to be a significant factor. researchgate.netnih.gov For instance, 6-chloro-8-nitroflavone displayed potent inhibitory activity against pathogenic bacteria. researchgate.netnih.gov Generally, halogenated flavonoids are considered active molecules against Gram-positive bacteria. intec.edu.do Studies have confirmed that halogenation at the C6 position of ring A promotes antibacterial action. intec.edu.do The presence of bromine and chlorine atoms in the flavonoid structure can enhance their bactericidal properties against pathogenic bacteria. mdpi.com However, the relative effectiveness of different halogens can vary depending on the target. While some findings suggest a general activity order of fluorine > chlorine > bromine, other specific cases show bromine to be highly effective. nih.gov For example, in studies of ligands for the benzodiazepine (B76468) binding site, a bromine atom at the C-6 position was found to be more effective than a nitro group for increasing binding affinity. google.com

| Compound/Substitution | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| 6-Bromo and 8-Chloro substitution | Casein Kinase 2 (CK-2) Inhibition | Beneficial for activity | mdpi.com |

| Brominated Chalcone (B49325) Hybrids | Antitumor Activity | Superior activity compared to chlorinated and fluorinated hybrids | mdpi.com |

| 6-Chloro-8-nitroflavone | Antibacterial (Pathogenic) | Potent inhibitory activity | researchgate.netnih.gov |

| 6-Bromo substitution | Benzodiazepine Receptor Binding | Higher binding affinity than a 6-nitro group | google.com |

| Halogenation at C6 of Ring A | Antibacterial Action | Promotes activity | intec.edu.do |

Role of Methoxylation and Hydroxyl Groups on the Flavone Scaffold (e.g., 5- and 7-positions)

The presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavone scaffold are pivotal in determining the biological profile of 6,8-dibromoflavone analogues. These groups influence properties such as cytotoxicity, receptor binding, and antioxidant activity. researchgate.netfoodengprog.org

Generally, hydroxyl groups are considered key for the biological activity of flavonoids. reading.ac.uk Hydroxyflavones, which have free -OH groups, are often more effective inhibitors in platelets compared to their corresponding methoxyflavones. reading.ac.uk Specifically, hydroxyl groups at the 5 and/or 7 positions have been linked to higher cytotoxicity. researchgate.net The 7-hydroxyl group, in particular, has been identified as important for DNA binding, and its replacement with a methoxy group (methoxylation) reduces the binding constant. iiarjournals.org In contrast, methoxylation of the A-ring can have varied effects; 5-methoxyflavone (B191841) showed moderate antiproliferative activity, whereas 6-methoxyflavone (B191845) was inactive. iiarjournals.org

In the specific case of this compound derivatives, these substitutions are crucial. A study on 6,8-dibromochrysin (6,8-dibromo-5,7-dihydroxyflavone) found it had increased anti-α-glucosidase activity compared to the non-brominated parent compound, chrysin (B1683763). nih.gov Further modification of this scaffold revealed complex relationships. For example, substituting the hydroxyl group at position-7 with a methoxy group was found to promote anti-α-glucosidase activity. nih.gov However, introducing a bulkier O-alkyl group at the 7-position of 6,8-dibromochrysin led to a significant reduction in the inhibition of α-glucosidase, highlighting the nuanced role of these substituents. nih.gov

| Substitution Pattern | Biological Activity | IC50 Value / Finding | Reference |

|---|---|---|---|

| 5,3',4'-Trihydroxyflavone | Antiproliferative (HL60 cells) | 13 μM (Most potent) | iiarjournals.org |

| 5,4'-Dihydroxyflavone | Antiproliferative (HL60 cells) | 28 μM | iiarjournals.org |

| 5-Methoxyflavone | Antiproliferative (HL60 cells) | 48 μM (Moderate activity) | iiarjournals.org |

| 6-Methoxyflavone | Antiproliferative (HL60 cells) | >400 μM (No activity) | iiarjournals.org |

| 7-Hydroxyflavone | DNA Binding | Identified as most relevant position for binding | iiarjournals.org |

| 7-Methoxyflavone | DNA Binding | Reduced binding constant compared to 7-hydroxyflavone | iiarjournals.org |

| 6,8-Dibromochrysin with 7-methoxy group | α-glucosidase inhibition | Activity is promoted | nih.gov |

Impact of B-Ring Substitutions on Pharmacological Profiles

Substitutions on the B-ring (the 2-phenyl ring) of the flavone nucleus provide another avenue to modulate the pharmacological properties of this compound analogues. The electronic properties and position of these substituents can drastically alter receptor affinity and biological response.

Studies focusing on ligands for the brain's benzodiazepine binding site have shown that substitutions at the 3'-position of the B-ring are particularly significant. researchgate.net A strong increase (40- to 1,000-fold) in binding affinity was observed when a bromine or nitro group at the C-6 position was combined with a halogen (Br, Cl, or F) at the C-3' position. google.com Specifically, 6,3'-disubstituted flavones, such as 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone, were identified as high-affinity ligands with partial agonistic properties. researchgate.netequifeast-australia.com

For 6,8-dibromo-5,7-dimethoxyflavone derivatives, substituents on the B-ring were also found to be important for their ability to inhibit carbohydrate-hydrolyzing enzymes. nih.gov The free radical scavenging capabilities of these flavones were correlated with the electronic effects (electron-donating or electron-accepting properties) of the groups attached to the para-position of the B-ring. nih.gov

| A-Ring Substitution | B-Ring Substitution | Target | Effect on Binding Affinity/Activity | Reference |

|---|---|---|---|---|

| C-6: Bromine or Nitro group | C-3': Halogen (Br, Cl, F) | Benzodiazepine Binding Site | Strong increase (40- to 1,000-fold) | google.com |

| 6,3'-dibromo | - | Benzodiazepine Binding Site | High affinity (Ki = 17-36 nM), partial agonist | researchgate.net |

| 6-nitro | 3'-bromo | Benzodiazepine Binding Site | High affinity (Ki = 17-36 nM), partial agonist | researchgate.net |

| 6,8-dibromo-5,7-dimethoxy | Varies (e.g., -F, -Cl, -OCH3) | α-glucosidase and α-amylase | Inhibition is influenced by B-ring substituent | nih.gov |

Conformational Preferences and Steric Hindrance Effects on Receptor Binding

The three-dimensional structure of a molecule, including its conformational flexibility and the spatial arrangement of its substituents, plays a crucial role in its interaction with biological receptors. Steric hindrance, where bulky chemical groups impede a molecular interaction, can significantly affect the binding affinity and activity of this compound analogues.

A clear example of steric hindrance was observed in studies of 6,8-dibromochrysin derivatives as α-glucosidase inhibitors. While methoxylation at the 7-position was favorable, the introduction of a larger O-alkyl group at the same position resulted in significantly reduced inhibitory activity. nih.gov This suggests that the bulkiness of the 7-alkoxy group sterically interfered with the compound's ability to fit into the enzyme's active site. nih.gov

The reactivity of the dibrominated scaffold itself can also be influenced by steric factors. During the synthesis of 8-aryl- and 6,8-diarylflavones via Suzuki-Miyaura reactions with this compound, the initial chemical attack proceeds with good site selectivity at position 8, despite the greater steric hindrance at this position compared to position 6. researchgate.net In a broader context of drug design, the positioning of substituents can dictate interactions within a binding pocket; for instance, 2,6-disubstituted aryl rings are often more potent than other patterns because they can engage in more efficient hydrophobic interactions with adjacent protein subunits. nih.gov This principle underscores the importance of spatial arrangement for maximizing favorable contacts between a ligand and its receptor.

Comparative SAR Analysis with Parent Flavonoids (e.g., Chrysin)

To understand the specific contribution of the bromine atoms at positions 6 and 8, it is essential to compare the biological activities of these halogenated compounds with their non-halogenated parent flavonoids, such as chrysin (5,7-dihydroxyflavone).

Chrysin itself is a well-known flavonoid that exhibits biological activities, including anxiolytic effects through interaction with benzodiazepine receptors. researchgate.netequifeast-australia.com The addition of bromine atoms to this structure can significantly enhance certain properties. A direct comparison revealed that 6,8-dibromochrysin exhibited increased in vitro activity against α-glucosidase compared to chrysin. nih.gov This indicates that the dibromination of the A-ring positively modulates this specific enzymatic inhibition.

Furthermore, other di-halogenated chrysin derivatives have also shown potent activities. For example, 6,8-diiodochrysin demonstrated strong inhibition of prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide-induced cells, with an activity level comparable to wogonin, a known potent and selective COX-2 inhibitor. researchgate.net These comparisons highlight that the 6,8-dihalogen substitution pattern on the chrysin scaffold is a powerful modification for augmenting specific biological effects beyond those of the parent flavonoid.

| Compound | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Chrysin | 5,7-dihydroxyflavone | Anxiolytic properties, baseline α-glucosidase inhibition | nih.govresearchgate.net |

| 6,8-Dibromochrysin | Chrysin with Br at C6 & C8 | Increased in vitro α-glucosidase inhibition compared to chrysin | nih.gov |

| 6,8-Diiodochrysin | Chrysin with I at C6 & C8 | Strong inhibition of PGE2 production | researchgate.net |

Prodrug Concepts and In Vivo Metabolic Activation of Derivatives

The effectiveness of a drug in vivo depends not only on its intrinsic activity but also on its absorption, distribution, metabolism, and excretion (ADME) properties. Flavonoids often suffer from poor oral bioavailability due to extensive metabolism in the intestine and liver. acs.org Prodrug strategies, where a less active or inactive compound is designed to be converted into the active drug within the body, can overcome these limitations. ewadirect.com

For this compound analogues, methoxylation represents a viable prodrug approach. nih.gov Methoxyflavonoids can serve as precursors that undergo in vivo demethylation to yield the corresponding bioactive hydroxyflavones. nih.gov This metabolic activation is often carried out by cytochrome P450 enzymes in the liver. nih.gov Methylation can significantly increase the metabolic stability of flavonoids by shifting their metabolism away from highly efficient conjugation (glucuronidation and sulfation) of hydroxyl groups towards less efficient CYP-mediated oxidation. acs.orgnih.gov This "methyl capping" of free hydroxyl groups has been shown to dramatically improve both metabolic resistance and intestinal absorption. acs.org

Specifically for 7-methoxylated flavones, it is thought that their glucuronide and sulfate (B86663) conjugates, formed during metabolism, could act as a circulating reservoir from which the active hydroxyflavones are gradually released in the body. nih.gov This approach not only improves bioavailability but can also prolong the therapeutic effect of the active compound. nih.govnih.gov

Computational and in Silico Investigations of 6,8 Dibromoflavone

Molecular Docking Analyses for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. plos.org This method has been applied to 6,8-dibromoflavone and its analogues to explore their potential as inhibitors of various enzymes.

Computational screening of this compound and related structures has been performed against several key biological targets implicated in various diseases.

α-Glucosidase and α-Amylase: These enzymes are primary targets for managing type 2 diabetes. Molecular docking studies on 6,8-dibromo-5,7-dimethoxyflavones, which are derivatives of this compound, have shown strong alignment within the active sites of both α-glucosidase and α-amylase. dergipark.org.tr The simulations predict that these compounds engage in significant interactions, suggesting their potential as dual inhibitors. dergipark.org.tr The binding affinity is influenced by hydrogen bonds and hydrophobic contacts, which stabilize the ligand-enzyme complex. dergipark.org.tr

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. nih.gov Molecular docking simulations of flavone (B191248) analogues with the CDK2 binding pocket have been conducted. elsevier.com These studies suggest that flavones can occupy the ATP-binding site, though their orientation may differ from known inhibitors like flavopiridol. elsevier.com For instance, studies on 6-methoxyflavone (B191845) showed it has a strong affinity for CDK2. mdpi.com

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters, and their inhibition is important for treating neurological disorders. chemmethod.com Molecular modeling of synthetic flavones has been used to investigate their recognition and binding by MAO isoforms. elsevier.comchemmethod.com Docking studies help to elucidate the structural basis for the selective inhibition of MAO-B by certain flavanones and flavones. plos.orgchemmethod.com

EGFR Kinase: The epidermal growth factor receptor (EGFR) is a validated target in oncology. nih.gov While direct docking data for this compound is limited, studies on closely related flavones have been performed. For example, a putative binding mode for a related compound suggests interactions within the EGFR kinase domain. elsevier.com Halogenation has been noted in other molecular series to improve pharmacological activity against kinases like EGFR. uniprot.org

SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime antiviral target. dergipark.org.tr While numerous docking studies have screened for flavonoid inhibitors of Mpro, specific analyses for this compound are not prominently featured in the reviewed literature. elsevier.commdpi.com General findings indicate that flavonoids often interact with the key catalytic dyad residues, His41 and Cys145, of the Mpro active site. elsevier.com

Cyclin-Dependent Kinase 8 (CDK8): CDK8, a component of the Mediator complex, is involved in transcriptional regulation and is a target in cancer research. mdpi.comwustl.edu Despite the development of various small molecule inhibitors for CDK8, specific molecular docking investigations involving this compound against this target have not been reported in the surveyed scientific literature. wustl.edudntb.gov.ua

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.gov These interactions are fundamental to the stability and specificity of the binding.

For flavone derivatives, including those related to this compound, several key interactions have been predicted:

α-Glucosidase and α-Amylase: Docking of 6,8-dibromo-5,7-dimethoxyflavones revealed interactions with active site residues through hydrogen bonding and hydrophobic contacts. dergipark.org.tr For other inhibitors targeting α-amylase, key interacting residues include Gln63, His201, Asp300, and His305. nih.gov

CDK2: Studies on synthetic flavones have shown interactions primarily with Leucine 83 (Leu83) in the CDK2 active site. Other crucial residues for inhibitor binding in the CDK2 pocket include lysine, aspartic acid, and histidine.

EGFR Kinase: For a compound related to this compound, a predicted sulfur-aromatic interaction with Cysteine 773 (Cys773) in the "sugar pocket" of the EGFR kinase domain was identified. elsevier.com

MAO-B: In studies of other flavone-like inhibitors, key interactions within the MAO-B active site include π-π stacking with Tyrosine 326 (Tyr326) and hydrogen bonds with Cysteine 172 (Cys172), which enhance binding affinity. plos.org

| Target Protein | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|

| α-Amylase | Gln63, His201, Asp300, His305 | General Interaction | nih.gov |

| CDK2 | Leu83, Lys, Asp, His | Hydrogen Bond, Hydrophobic | |

| EGFR Kinase | Cys773 | Sulfur-Aromatic | elsevier.com |

| MAO-B | Cys172, Tyr326 | Hydrogen Bond, π-π Stacking | plos.org |

| SARS-CoV-2 Mpro | His41, Cys145 | Hydrogen Bond (Catalytic Dyad) | elsevier.com |

Prediction of Binding Modes and Affinities with Biological Targets (e.g., α-Glucosidase, α-Amylase, CDK2, MAO, EGFR Kinase, SARS-CoV-2 Mpro, CDK8)

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and the persistence of key interactions. This technique models the movement of atoms and molecules, offering a more realistic view of the binding event than static docking.

While MD simulations are a valuable tool for confirming the stability of docked complexes, specific MD studies focused on this compound were not found in the reviewed literature. However, the technique has been successfully applied to other flavone derivatives. For example, MD simulations were performed on 3'-nitroflavone and 3',5'-dimethoxyflavone (B1248621) to confirm that their interactions with CDK2, as predicted by docking, remained stable over the simulation period. Such studies typically analyze metrics like the root-mean-square deviation (RMSD) to ensure the complex reaches a stable equilibrium.

Quantum Chemical Studies

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These calculations provide information about molecular structure, reactivity, and spectroscopic characteristics.

The molecular geometry and electronic properties of this compound have been investigated using DFT calculations. A key study utilized the B3LYP functional with the 6-31++G(d,p) basis set to optimize the molecule's ground state geometry. Such calculations are crucial for understanding the molecule's three-dimensional structure and the distribution of electron density, which governs its reactivity. The optimized geometric parameters obtained from these theoretical calculations were found to be in good agreement with experimental data.

DFT calculations are also highly effective in predicting vibrational spectra. mdpi.com For this compound, theoretical FT-Raman and FT-IR spectra have been calculated and compared with experimentally recorded spectra. The vibrational wavenumbers were computed using the B3LYP/6-31++G(d,p) method, and the results showed a strong correlation with the experimental spectra recorded in the 4000–400 cm⁻¹ (FT-IR) and 3500–5 cm⁻¹ (FT-Raman) regions. This agreement between theoretical and experimental data validates the computational model and allows for a detailed assignment of the observed vibrational bands to specific molecular motions. mdpi.com

Preclinical Research Methodologies and Translational Aspects

In Vitro Experimental Models for Efficacy and Mechanism Studies

In vitro studies are fundamental for the initial screening and mechanistic elucidation of a compound's biological activity. nih.gov They offer a controlled environment to assess the direct effects of 6,8-dibromoflavone and its analogues on specific biological targets, such as cancer cells, enzymes, and microbes.

Cell-based assays are critical for evaluating the anticancer potential of new compounds. researchgate.net These assays measure a compound's ability to kill cancer cells (cytotoxicity), inhibit their growth (antiproliferation), or induce programmed cell death (apoptosis). researchgate.netacs.org

Cytotoxicity and Antiproliferative Activity: Research has been conducted on derivatives of this compound, specifically 6,8-dibromo-5,7-dimethoxyflavones, to determine their cytotoxic effects against various cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for these studies. nih.gov In one study, the cytotoxicity of these derivatives was tested against MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and Vero (non-cancerous African green monkey kidney) cell lines. nih.gov The results showed that flavone (B191248) derivative 3c (6,8-dibromo-5,7-dimethoxy-4'-chloroflavone) exhibited notable cytotoxicity against both MCF-7 and A549 cell lines. nih.gov Generally, the tested compounds displayed reduced cytotoxicity against the non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Cytotoxicity (IC₅₀ in µM) of 6,8-Dibromo-5,7-dimethoxyflavone Derivatives

| Compound | Substituent (R) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Vero (Non-Cancer) |

| 3a | H | 12.31 ± 1.12 | 16.92 ± 1.21 | 22.84 ± 1.17 |

| 3c | Cl | 6.96 ± 0.66 | 6.42 ± 0.79 | 15.61 ± 0.98 |

| 3e | OCH₃ | 14.89 ± 0.98 | 19.86 ± 1.02 | 25.43 ± 1.34 |

| 3f | F | 10.12 ± 0.88 | 13.45 ± 0.91 | 19.55 ± 1.11 |

| Quercetin (B1663063) | (Reference) | 35.40 ± 1.78 | 35.38 ± 1.78 | >100 |

| Nintedanib | (Reference) | 0.53 ± 0.11 | 0.74 ± 0.15 | 1.12 ± 0.13 |

| Data sourced from Dapi et al., 2022. nih.gov |

Apoptosis and Cell Cycle Analysis: Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. researchgate.net Assays for apoptosis often involve detecting the activation of caspases, a family of proteases central to the apoptotic pathway. researchgate.net While specific apoptosis studies on this compound are not extensively detailed, research on related flavonoids indicates that their antiproliferative activity is often attributable to an apoptotic response, sometimes confirmed by observing increased caspase activity. researchgate.netresearchgate.net Furthermore, flavonoids have been shown to interfere with the cell cycle, a tightly regulated process that governs cell replication. researchgate.net By arresting cells at specific phases of the cycle, such as G2/M or G0/G1, these compounds can prevent cancer cells from dividing and proliferating. researchgate.netresearchgate.net

Many drugs exert their effects by inhibiting specific enzymes. researchgate.net Biochemical assays are used to screen compounds against isolated enzymes to determine their inhibitory potential. Flavonoids as a class are known to inhibit a wide array of enzymes, including those involved in cancer and inflammation. dergipark.org.tr

Derivatives of this compound have been specifically evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and blood glucose regulation. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. The study found that several 6,8-dibromo-5,7-dimethoxyflavone derivatives displayed potent inhibitory activity against α-glucosidase, with some being more effective than the standard drug acarbose. nih.gov Inhibition of α-amylase was generally moderate. nih.gov

Table 2: Enzyme Inhibition (IC₅₀ in µM) by 6,8-Dibromo-5,7-dimethoxyflavone Derivatives

| Compound | Substituent (R) | α-Glucosidase | α-Amylase |

| 3a | H | 1.54 ± 0.09 | >100 |

| 3b | CH₃ | 1.01 ± 0.05 | 89.45 ± 1.21 |

| 3c | Cl | 1.32 ± 0.07 | 78.61 ± 0.98 |

| 3d | Br | 1.11 ± 0.06 | 82.11 ± 1.14 |

| Acarbose | (Reference) | 2.11 ± 0.11 | 28.34 ± 0.87 |

| Data sourced from Dapi et al., 2022. nih.gov |

Other research suggests that flavonoids can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain through the production of prostaglandins. dergipark.org.tr Additionally, computational molecular docking studies have explored the potential of this compound to inhibit enzymes like the SARS-CoV-2 main protease and human carbonic anhydrases. researchgate.net

Antimicrobial susceptibility testing is performed to determine if a compound can inhibit the growth of or kill microorganisms like bacteria and fungi. researchgate.netbiorxiv.org A key parameter derived from these tests is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. tandfonline.com

A study on chrysin (B1683763) derivatives investigated the antibacterial activity of 6,8-dibromo-5,7-dihydroxyflavone. dergipark.org.tr This compound, closely related to this compound, demonstrated significant activity against a panel of bacteria, including those relevant to skin conditions and oral health. dergipark.org.tr It was found to be a bacteriostatic agent (inhibits growth) against Propionibacterium acnes and Staphylococcus aureus, and a bactericidal agent (kills bacteria) against Streptococcus sobrinus, S. mutans, and Salmonella typhi. dergipark.org.tr

Table 3: Minimum Inhibitory Concentration (MIC in µM) of 6,8-Dibromo-5,7-dihydroxyflavone

| Bacterial Strain | MIC (µM) |

| Propionibacterium acnes | 31.25 |

| Staphylococcus aureus | 31.25 |

| Streptococcus sobrinus | 31.25 |

| Streptococcus mutans | 62.5 |

| Salmonella typhi | 62.5 |

| Data sourced from Pradit... et al., 2019. dergipark.org.tr |

Antioxidant assays measure the ability of a compound to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. nih.gov The nitric oxide (NO) scavenging assay is one such method, evaluating a compound's ability to quench NO radicals. nih.gov

The antioxidant potential of 6,8-dibromo-5,7-dimethoxyflavone derivatives has been assessed using the NO radical scavenging assay. nih.gov The results indicated that these compounds possess moderate antioxidant activity. The presence of electron-donating groups, such as a methyl group, on the B-ring of the flavone structure appeared to enhance the NO scavenging capacity. nih.gov

Table 4: Nitric Oxide Radical Scavenging Activity (IC₅₀ in µM) of 6,8-Dibromo-5,7-dimethoxyflavone Derivatives

| Compound | Substituent (R) | NO Scavenging IC₅₀ (µM) |

| 3a | H | 69.34 ± 1.11 |

| 3b | CH₃ | 58.11 ± 1.02 |

| 3c | Cl | 65.32 ± 0.98 |

| 3d | Br | 67.89 ± 1.13 |

| Ascorbic Acid | (Reference) | 3.12 ± 0.09 |

| Data sourced from Dapi et al., 2022. nih.gov |

Microbiological Susceptibility Testing (e.g., Minimum Inhibitory Concentration determination)

In Vivo Animal Models for Pharmacological Evaluation

In vivo animal models are essential for assessing a compound's efficacy and behavior within a complex biological system, bridging the gap between in vitro findings and potential human application. These models help evaluate pharmacological effects in the context of a specific disease.

Cancer Xenograft Models: Cancer xenograft models are a mainstay of preclinical oncology research. These models involve implanting human tumor cells into immunocompromised mice, allowing the tumors to grow in a living system. Researchers can then test the efficacy of potential anticancer drugs by observing their effects on tumor growth. While the in vitro cytotoxicity data for this compound derivatives suggest potential anticancer activity, published studies specifically detailing the evaluation of this compound in cancer xenograft models are not readily available in the reviewed literature. nih.gov However, the promising in vitro results provide a strong rationale for conducting such in vivo studies in the future.

Neuropathic Pain Models: Neuropathic pain is a chronic pain state resulting from damage to the nervous system. Animal models, such as those involving nerve injury, are used to study the mechanisms of this condition and to test the efficacy of new analgesic compounds. A key target for drugs aimed at treating anxiety and certain types of pain is the GABA-A receptor in the brain. Quantitative structure-activity relationship (QSAR) studies have been performed on a large set of flavonoids to model their interaction with the GABA-A receptor. Notably, 5,7-Dihydroxy-6,8-dibromoflavone was included in these analyses, highlighting the interest in this structural class for its potential to modulate this important neurological target. The demonstrated affinity of related flavonoids for the GABA-A receptor suggests a potential mechanism for alleviating neuropathic pain, providing a basis for future evaluation of this compound in relevant animal models. dergipark.org.tr

Behavioral Pharmacology Studies for Central Nervous System Effects (e.g., Anxiolytic Paradigms)

Synthetic derivatives of natural flavonoids have garnered significant interest for their potential anxiolytic properties. nih.gov Many of these compounds interact with the benzodiazepine (B76468) binding site of the GABAA receptor complex, which is a key target for anxiety treatment. nih.gov Among these, halogenated flavonoids have shown particular promise.

A related compound, 5-methoxy-6,8-dibromoflavanone, was investigated to characterize its behavioral effects in mice. nih.gov In this study, the compound was compared with diazepam, a well-known anxiolytic drug, and chrysin, a natural flavonoid. nih.gov When administered to mice, 5-methoxy-6,8-dibromoflavanone was found to increase locomotor activity and exploratory behaviors in open-field and hole-board tests. nih.gov Furthermore, it demonstrated clear anxiolytic activity in the elevated plus-maze test, indicated by an increase in the number of entries and the amount of time spent in the open arms of the maze. nih.gov Notably, these anxiolytic effects were achieved at doses that did not induce sedation. nih.gov

Another related synthetic flavone, 6,3'-dibromoflavone, has also been shown to exhibit anxiolytic-like effects in mice, acting as a partial agonist at the benzodiazepine binding site. researchgate.net These findings highlight the potential of dibrominated flavone structures as a promising class of compounds for the development of new anxiolytic agents with favorable side-effect profiles. nih.govresearchgate.net

Pharmacokinetic (ADME) and Biodistribution Studies

The evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is a critical component of preclinical research. chelatec.comallucent.com These pharmacokinetic (PK) studies are essential for understanding how a compound moves through and is processed by the body, which in turn provides crucial insights into its potential efficacy and safety. allucent.comerbc-group.com

For novel compounds like this compound, ADME and biodistribution studies would typically be conducted in animal models, such as mice or rats. chelatec.com These studies are designed to measure key pharmacokinetic parameters, including the area under the curve (AUC), clearance (CL), and half-life (T1/2). chelatec.com The process involves administering the compound through various routes (e.g., oral gavage, intravenous injection) and subsequently collecting samples of blood, plasma, urine, and feces at different time points. chelatec.com

Biodistribution studies, often utilizing radiolabeled compounds, are considered a gold standard for determining the concentration of a therapeutic in various tissues. chelatec.com This helps to ascertain whether the compound reaches its target tissues in sufficient concentrations to exert a therapeutic effect. erbc-group.com For compounds targeting the central nervous system, such as potential anxiolytics, pharmacokinetic studies would also investigate the compound's ability to cross the blood-brain barrier and distribute into discrete brain areas. cardiff.ac.uk

While specific ADME and biodistribution data for this compound are not available in the provided search results, the general methodologies described are standard practice in the preclinical development of therapeutic candidates. chelatec.comallucent.comerbc-group.comnih.gov

Advanced Analytical and Spectroscopic Characterization Methods

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method is indispensable for elucidating the molecular structure of novel compounds. The process involves growing a single crystal of the material, which is then exposed to a beam of X-rays. libretexts.orgnih.gov The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the positions and intensities of these spots, a detailed model of the electron density and, consequently, the atomic structure can be constructed. libretexts.org

For a compound like this compound, X-ray crystallography would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This structural data is crucial for understanding its chemical properties and biological activity. While a specific X-ray crystal structure for this compound was not found in the search results, the technique has been successfully applied to related brominated flavonoid derivatives. researchgate.net A search of crystallographic databases reveals the existence of entries for dibromoflavone, indicating that this class of compounds is amenable to crystallographic analysis. ebi.ac.uk